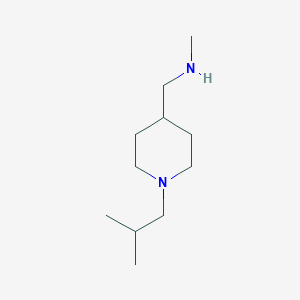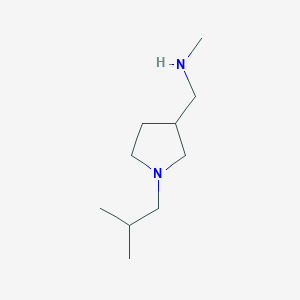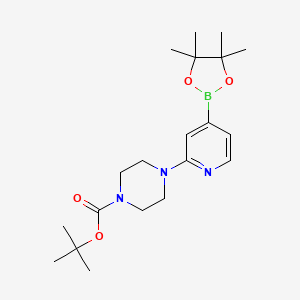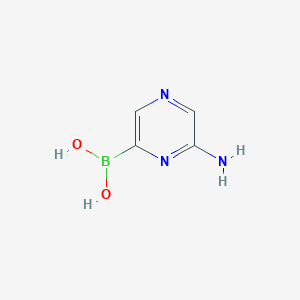
N-ethyl-N-methylglycine
Overview
Description
N-ethyl-N-methylglycine is a derivative of the amino acid glycine, where the hydrogen atoms on the nitrogen have been substituted with an ethyl and a methyl group. This modification alters the molecule's properties and reactivity compared to the parent glycine. The study of such derivatives is important for understanding the structure-activity relationship in biochemistry and for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of this compound and related compounds has been explored in several studies. For instance, the oxidative coupling reactions of ethyl 2-(disubstituted amino)acetates with indoles have been performed to produce indolylglycine derivatives, which could potentially include this compound structures . Additionally, N-alkyl and N-heterocyclic substituted diphenylphosphanylglycines have been synthesized through a one-pot reaction involving diphenylphosphane, primary amine, and glyoxylic acid hydrate, which suggests a method that could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For example, the gas-phase structure of N,N-dimethylglycine has been investigated, revealing three conformers with different intramolecular hydrogen bonding patterns . Although not directly studying this compound, this research provides insights into the possible conformations and intramolecular interactions that could be present in this compound.
Chemical Reactions Analysis
The reactivity of this compound can be deduced from studies on related compounds. The research on N-acylglycine ethyl dithioesters, for instance, has shown the presence of three conformers in solution and the establishment of structure-spectra correlations for these conformers . This indicates that this compound could exhibit similar conformational flexibility and reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be related to those of similar compounds. For example, the vibrational spectra of simple dialkyl dithioesters and N-acylglycine ethyl dithioesters have been studied, providing fundamental knowledge on rotational isomerism and vibrational assignments . Additionally, the intermolecular hydrogen-bonding distance and segmental mobility of N-acetylglycine oligomer ethyl esters have been evaluated, which could be relevant for understanding the behavior of this compound in different environments .
Scientific Research Applications
Anticancer Activity : Research by Abyaneh et al. (2018) demonstrated that methylglycine, when used in platinum (II) complexes, exhibited significant anticancer activity against human breast adenocarcinoma cell lines. These complexes showed the ability to interact with DNA and induce cellular changes at micromolar concentrations (Abyaneh et al., 2018).
Metallothionein Isoform Separation : Tricine, a derivative of N-methylglycine, has been used as a running buffer for the separation of metallothionein isoforms using capillary zone electrophoresis. This method was effective in separating these isoforms under neutral or slightly alkaline conditions (Virtanen & Bordin, 1999).
Fermentative Production of N-Alkylated Glycine Derivatives : Mindt et al. (2019) reported on the fermentative production of sarcosine and N-ethylglycine using a recombinant Corynebacterium glutamicum. This method represents a significant advancement in the biotechnological production of these compounds (Mindt et al., 2019).
Neuroprotective Effects in Multiple Sclerosis : Burlaka et al. (2021) explored the neuroprotective effects of n-phenylacetyl-l-prolylglycine in an experimental model of multiple sclerosis. Their findings indicated significant improvements in neuroprotection and brain function in rats with experimental allergic encephalomyelitis (Burlaka et al., 2021).
Anticonvulsant Properties : Freed (1985) discovered that N-methylated glycine derivatives like betaine and N,N-dimethylglycine have anticonvulsant properties. They were found to be effective in reducing the incidence of seizures and death in an animal model (Freed, 1985).
Improved Memory and Attention : File et al. (1999) studied the effects of Bioglycin, a biologically active form of glycine, on memory and attention in young and middle-aged adults. They found that Bioglycin significantly improved retrieval from episodic memory in both groups, indicating its potential in cognitive enhancement (File et al., 1999).
Mechanism of Action
Target of Action
N-ethyl-N-methylglycine, also known as sarcosine, is a derivative of the amino acid glycine It’s known that sarcosine is involved in the metabolism of choline to glycine .
Mode of Action
Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This suggests that sarcosine may interact with these enzymes to influence the balance between sarcosine and glycine in the body.
Biochemical Pathways
Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is formed via the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . Sarcosine is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in glycine metabolism. By influencing the balance between sarcosine and glycine, it may affect processes that depend on these molecules. For example, glycine is a constituent of protein and plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
properties
IUPAC Name |
2-[ethyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAINFSTWSHMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593493 | |
| Record name | N-Ethyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
740792-70-5 | |
| Record name | N-Ethyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)



![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)



![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)
